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5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate Documentation Hub

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  • Product: 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate
  • CAS: 1255717-46-4

Core Science & Biosynthesis

Foundational

The 2-Aminoimidazole Scaffold: From Marine Natural Products to Next-Generation Anti-Biofilm Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The escalating crisis of antimicrobial resistance (AMR) is heavily driven by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) is heavily driven by the ability of bacteria to form biofilms—surface-attached communities encased in a protective extracellular matrix. Within these matrices, bacteria can exhibit up to a 1,000-fold increase in antibiotic resistance. Traditional microbicidal approaches often fail against biofilms and inadvertently apply selective pressure that accelerates resistance.

Enter the 2-aminoimidazole (2-AI) class of compounds. Originally discovered as secondary metabolites in marine sponges, 2-AIs have emerged as a revolutionary class of non-microbicidal anti-biofilm agents. This whitepaper explores the historical discovery of 2-AIs, their unique mechanistic pathways, and modern synthetic methodologies, providing actionable protocols for researchers looking to leverage this pharmacophore in drug development and materials science.

Historical Discovery and Marine Origins

The story of the 2-aminoimidazole pharmacophore begins in the marine environment. Marine sponges, lacking physical defense mechanisms, rely on complex chemical arsenals to prevent biofouling and predation. In 1971, the foundational 2-AI compound, oroidin , was isolated from the marine sponge genus Agelas [1].

Oroidin is a bromopyrrole alkaloid and serves as the biosynthetic precursor to a vast family of over 200 pyrrole-imidazole alkaloids (PIAs), including clathrodin, bromoageliferin, and sceptrin. Early structural analyses revealed that the relatively simple, low-molecular-mass 2-aminoimidazole core of oroidin was primarily responsible for its biological activity. This realization catalyzed decades of medicinal chemistry efforts aimed at synthesizing simplified, highly active 2-AI analogs that could be optimized for therapeutic use without the structural complexity of the parent marine alkaloids.

Biological Activity & Mechanistic Pathways

Unlike conventional antibiotics that target essential bacterial processes (e.g., cell wall synthesis, protein translation), 2-AIs operate through a non-microbicidal mechanism . They do not kill the bacteria; instead, they disrupt the signaling pathways that dictate biofilm formation and maintenance. This fundamental difference means 2-AIs exert minimal evolutionary pressure on bacteria, drastically reducing the likelihood of resistance development.

Disruption of Two-Component Regulatory Systems

The primary mechanism of action for many 2-AIs involves the interference with bacterial two-component systems (TCS). In the opportunistic pathogen Acinetobacter baumannii, for instance, biofilm formation is master-regulated by the BfmR/BfmS TCS.

Pull-down assays and computational docking have confirmed that 2-AIs are cell-permeable and specifically target BfmR , the response regulator [2]. By binding to BfmR, 2-AIs prevent the transcription of genes required for the extracellular matrix, effectively locking the bacteria in a vulnerable, planktonic state.

BfmR_Pathway Sensor Environmental Signal BfmS BfmS (Histidine Kinase) Sensor->BfmS Activates BfmR BfmR (Response Regulator) BfmS->BfmR Phosphorylates Biofilm Biofilm Matrix Production BfmR->Biofilm Gene Transcription TwoAI 2-Aminoimidazole (2-AI) TwoAI->BfmR Binds & Inhibits

Fig 1. Disruption of the BfmR two-component signaling pathway by 2-aminoimidazole compounds.

Quantitative Efficacy Across Strains

Extensive structure-activity relationship (SAR) studies have yielded 2-AI derivatives with potent, broad-spectrum activity. The table below summarizes the Biofilm Inhibitory Concentration (BIC₅₀) of key 2-AI derivatives against various medically relevant strains.

Compound Class / DerivativeTarget StrainBIC₅₀ (μM)Mechanistic Notes
5-phenyl-2-aminoimidazole (N1-substituted)Staphylococcus aureus (ATCC 6538)2.0 - 6.0Reduces transcription of CsgD regulon[4].
5-phenyl-2-aminoimidazole (N1-substituted)Staphylococcus epidermidis2.0 - 6.0Highly specific to Gram-positive biofilm inhibition.
2-AI-triazole conjugate Salmonella Typhimurium2.0Potent broad-spectrum dispersion activity.
2-Aminobenzimidazole (2-ABI)MRSA & VRE< 10.0Activity is Zn(II)-dependent via direct zinc-chelating mechanism [5].
2-AI-functionalized RO Membrane Mixed Environmental FloraN/A98% inhibition of biofilm mass in water purification systems [6].

Synthetic Methodologies: Constructing the 2-AI Core

The therapeutic promise of 2-AIs demands robust, scalable synthetic routes. Historically, the direct construction of the 2-aminoimidazole ring relied on the condensation of α-aminocarbonyl compounds with cyanamide. However, this classical approach is highly pH-sensitive and often leads to the self-condensation of α-amino aldehydes, resulting in symmetrical pyrazines and low yields.

To overcome these limitations, modern methodologies utilize divergent synthesis from readily available 2-aminopyrimidines and α-bromocarbonyl compounds [3].

Workflow: Microwave-Assisted Dimroth Rearrangement

This contemporary approach leverages microwave irradiation to rapidly form an intermediate salt, followed by a Dimroth-type rearrangement driven by hydrazinolysis.

Synthesis_Workflow Step1 1. Reactants: α-bromoketone + 2-aminopyrimidine Step2 2. Microwave Heating (130-150°C) Step1->Step2 Step3 3. Intermediate: Imidazo[1,2-a] pyrimidin-1-ium salt Step2->Step3 Step4 4. Hydrazinolysis & Dimroth Rearrangement Step3->Step4 Step5 5. Product: Substituted 2-Aminoimidazole Step4->Step5

Fig 2. Microwave-assisted one-pot synthesis workflow for 2-aminoimidazole derivatives.

Step-by-Step Protocol: Synthesis of 1,4,5-Trisubstituted 2-Aminoimidazoles

Materials Required:

  • 2-aminopyrimidine (1.0 equiv)

  • α-bromoketone derivative (1.2 equiv)

  • Hydrazine hydrate (5.0 - 7.0 equiv)

  • Solvent: Ethanol or DMF (depending on substrate solubility)

Step 1: Reactant Mixing & Activation

  • Action: Combine 1.0 equiv of 2-aminopyrimidine and 1.2 equiv of the selected α-bromoketone in a microwave-safe reaction vial.

  • Causality: A slight stoichiometric excess of the highly reactive α-bromoketone ensures the complete consumption of the pyrimidine, driving the reaction forward and simplifying downstream purification.

Step 2: Microwave-Assisted Cyclocondensation

  • Action: Seal the vial and irradiate the mixture at 130–150 °C for 15–30 minutes using a dedicated laboratory microwave reactor.

  • Causality: Conventional thermal heating of these substrates often requires hours and leads to thermal degradation. Microwave irradiation rapidly overcomes the activation energy barrier for heterocyclization, cleanly yielding the imidazo[1,2-a]pyrimidin-1-ium salt intermediate.

Step 3: Hydrazinolysis (The Dimroth Rearrangement)

  • Action: Carefully vent the vial, add 5.0 - 7.0 equiv of hydrazine hydrate directly to the mixture, and heat conventionally at 100 °C for 1 hour.

  • Causality: Hydrazine acts as a potent nucleophile. It attacks the pyrimidine ring of the intermediate salt, cleaving it and triggering a Dimroth-type rearrangement. This ring-opening/ring-closure sequence isomerizes the heterocycle, ejecting the pyrimidine fragment and yielding the highly stable 2-aminoimidazole core.

Step 4: Self-Validation & Purification

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM/MeOH (9:1) solvent system.

  • Self-Validation: The protocol is self-validating at this stage. The intermediate imidazo-pyrimidinium salt is highly polar and will remain near the baseline of the TLC plate. Upon successful hydrazinolysis, the baseline spot will disappear, replaced by a distinct, less polar spot corresponding to the free 2-AI product.

  • Action: Once validated, concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the final compound (typical yields: 65-85%).

Future Directions: Synergy and Materials Science

The utility of 2-aminoimidazoles extends far beyond standalone therapeutics. Because they disperse biofilms and return bacteria to a planktonic state, 2-AIs exhibit profound synergistic effects when co-administered with conventional antibiotics. Recent studies have demonstrated that 2-AI/triazole conjugates can resensitize multidrug-resistant strains—including MRSA and A. baumannii—to legacy antibiotics, achieving up to a 3-orders-of-magnitude increase in biofilm dispersion [4].

Furthermore, the physical stability of the 2-AI scaffold allows it to be covalently incorporated into industrial materials. Coating reverse osmosis (RO) and nanofiltration (NF) membranes with 2-AIs has been shown to inhibit biofouling by up to 98% without compromising water permeance or solute rejection [6]. This positions the 2-aminoimidazole pharmacophore as a critical tool not only in modern pharmacology but also in global water security and medical device engineering.

References

  • Oroidin - Wikipedia Source: Wikipedia URL:[Link]

  • Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Antibiofilm Agent Source: Biochemistry (ACS Publications) URL:[Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • A 2-Aminobenzimidazole That Inhibits and Disperses Gram-Positive Biofilms through a Zinc-Dependent Mechanism Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance Source: PubMed Central (NIH) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine Hydrate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol Introduction & Chemical Context 2-Aminoimidazoles are privileged hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Chemical Context

2-Aminoimidazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores for human β-secretase (BACE1) inhibitors, tubulin-binding agents, and antimicrobial compounds[1]. Specifically, 5-(4-chlorophenyl)-1H-imidazol-2-amine hydrate [2] is a highly sought-after intermediate for synthesizing targeted kinase inhibitors.

Traditional synthetic routes relying on the direct condensation of free guanidine with α-haloketones often suffer from poor regioselectivity, leading to complex mixtures or unwanted pyrimidine byproducts[3]. This application note details a highly efficient, self-validating microwave-assisted protocol that utilizes N-acetylguanidine to direct the cyclization, followed by controlled deacetylation and hydration to yield the target compound with exceptional purity[4].

Mechanistic Rationale (Expertise & Experience)

The causality behind selecting N-acetylguanidine over free guanidine is rooted in nucleophilic modulation. Free guanidine possesses multiple competing nucleophilic nitrogen centers, which can lead to symmetrical pyrazines or aza-Michael side reactions[3]. By acetylating one nitrogen, the nucleophilicity is strictly directed.

The reaction initiates via a bimolecular nucleophilic substitution (SN2) where the unprotected, more nucleophilic imine nitrogen of N-acetylguanidine displaces the bromide of 2-bromo-1-(4-chlorophenyl)ethanone[4]. The resulting acyclic intermediate undergoes rapid intramolecular cyclization—driven by the nucleophilic attack of the secondary amine on the pendant carbonyl—forming a hemiaminal. This intermediate subsequently dehydrates to form the aromatic N-acetyl-2-aminoimidazole[4]. A final acidic hydrolysis step cleaves the acetyl group, and careful aqueous neutralization traps the molecule as a stable hydrate[2].

Mechanism N1 α-Bromoketone + N-Acetylguanidine N2 Bimolecular Nucleophilic Substitution (SN2) Displacement of Bromide N1->N2 N3 Acyclic Alkylated Intermediate N2->N3 N4 Intramolecular Cyclization (Nucleophilic attack on Carbonyl) N3->N4 N5 Hemiaminal Intermediate N4->N5 N6 Dehydration (-H2O) N5->N6 N7 N-Acetyl-2-aminoimidazole N6->N7 N8 Acidic Hydrolysis (-AcOH) N7->N8 N9 2-Aminoimidazole Free Base N8->N9

Fig 1: Mechanistic pathway from α-bromoketone to the 2-aminoimidazole core.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents / Amount
2-Bromo-1-(4-chlorophenyl)ethanone Electrophilic starting material1.0 equiv (1.98 mmol)
N-Acetylguanidine Directed nucleophile / Base3.0 equiv (5.94 mmol)
Anhydrous Acetonitrile (MeCN) Reaction solvent40 mL
20% H₂SO₄ in CH₃OH/H₂O (1:1) Deacetylation reagent30 mL
1M NaOH (aq) Neutralization agentAs needed (to pH 8-9)
Deionized Water / Ethanol Hydration & CrystallizationAs needed

Note: N-acetylguanidine is used in a 3-fold excess because it acts both as the nucleophile and as an acid scavenger to neutralize the generated HBr, preventing premature degradation of the α-haloketone[4].

Experimental Protocol

This workflow leverages microwave (MW) irradiation to compress a standard 48-hour conventional synthesis into a 20-minute protocol[4].

Step 1: Microwave-Assisted Condensation
  • Preparation: In a microwave-safe reaction vial, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.98 mmol) and N-acetylguanidine (5.94 mmol) in 40 mL of anhydrous acetonitrile.

  • Irradiation: Seal the vial and heat the mixture under microwave irradiation (300 W) at 100 °C for exactly 10 minutes[4].

  • Isolation: Allow the vessel to cool. Evaporate the solvent under reduced pressure. Wash the resulting solid residue thoroughly with deionized water to remove excess N-acetylguanidine and guanidinium bromide salts.

  • Filtration: Filter and air-dry the solid to yield the intermediate N-(5-(4-chlorophenyl)-1H-imidazol-2-yl)acetamide.

Step 2: Acidic Deacetylation
  • Preparation: Transfer the intermediate (approx. 1.5 mmol) to a clean microwave vial. Add 30 mL of a 20% H₂SO₄ solution prepared in a 1:1 mixture of methanol and water.

  • Irradiation: Heat the mixture under microwave irradiation at 100 °C for 10 minutes[4].

  • Concentration: Evaporate the volatiles under vacuum. The product will precipitate as a stable sulfate salt.

Step 3: Neutralization and Hydrate Formation
  • Neutralization: Suspend the sulfate salt in 15 mL of ice-cold deionized water. Slowly add 1M NaOH dropwise under constant stirring until the solution reaches a pH of 8.0–9.0. The free base will precipitate out of the solution.

  • Hydration & Crystallization: Collect the precipitate via vacuum filtration. Dissolve the crude solid in a minimal amount of hot ethanol, then add deionized water dropwise until slight turbidity is observed. Allow the solution to cool slowly to room temperature to form the hydrate lattice[2].

  • Drying: Filter the crystals and dry them under ambient air. Crucial: Do not use high-vacuum desiccation or extreme heat, as this will strip the lattice water and convert the product back to the anhydrous form.

Workflow A 2-Bromo-1-(4-chlorophenyl)ethanone + N-Acetylguanidine B Microwave Condensation (MeCN, 100°C, 10 min) A->B C Intermediate: N-(5-(4-Chlorophenyl)-1H- imidazol-2-yl)acetamide B->C D Acidic Deacetylation (20% H2SO4, MW 100°C, 10 min) C->D E Neutralization & Hydration (NaOH/H2O) D->E F Product: 5-(4-Chlorophenyl)-1H- imidazol-2-amine hydrate E->F

Fig 2: Step-by-step synthetic workflow for 5-(4-chlorophenyl)-1H-imidazol-2-amine hydrate.

Data Presentation: Protocol Efficiency

The implementation of microwave irradiation drastically improves both the throughput and the thermodynamic profile of the reaction compared to conventional refluxing[4].

Synthesis ParameterConventional HeatingMicrowave-Assisted (Recommended)
Condensation Time 24 hours (Reflux)10 minutes (100 °C)
Deacetylation Time 24 hours (Reflux)10 minutes (100 °C)
Total Reaction Time 48 hours20 minutes
Overall Yield ~63%>90%
Purity (NMR) >90%>95%

Self-Validation & Quality Control Checkpoints

To ensure the trustworthiness of the protocol, implement the following self-validating checkpoints:

  • Checkpoint 1 (Post-Condensation): Perform TLC (MeOH/CH₂Cl₂ = 1:20). Complete consumption of the α-haloketone (Rf ~0.8) and the appearance of the intermediate (Rf ~0.4) confirms success[4].

  • Checkpoint 2 (Post-Deacetylation): Analyze the product via ¹H-NMR. The complete disappearance of the sharp acetyl methyl singlet (typically around δ 2.1 ppm) confirms full deacetylation.

  • Checkpoint 3 (Hydrate Verification): Utilize Karl Fischer titration or Thermogravimetric Analysis (TGA) to confirm the stoichiometric ratio of water trapped in the hydrate crystal lattice.

Troubleshooting & Field-Proven Insights

  • Green Chemistry Alternative: For laboratories lacking specialized microwave reactors, an alternative "green" approach involves conducting the condensation in Deep Eutectic Solvents (DES), such as a Choline Chloride-Urea (ChCl-Urea) mixture. This method accelerates the reaction to 4–6 hours at 80 °C under atmospheric air, avoiding volatile organic solvents entirely[5].

  • Preventing Over-Hydrolysis: During Step 2, strictly adhere to the 10-minute microwave limit. Prolonged exposure to 20% H₂SO₄ at 100 °C can lead to ring-opening degradation of the imidazole core.

  • Hydrate Stability: The 5-(4-chlorophenyl)-1H-imidazol-2-amine hydrate[2] is stable under standard laboratory conditions. However, storing the compound in a desiccator with active drying agents (like P₂O₅) will cause gradual efflorescence (loss of water of crystallization). Store in tightly sealed amber vials at room temperature.

References

  • An Efficient and Expeditious Synthesis of Di- and Monosubstituted 2-Aminoimidazoles Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents Molecules (MDPI) URL:[Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions Organic Letters (via PubMed Central - NIH) URL:[Link]

Sources

Application

Application Note: Advanced LC-MS/MS Quantification of 5-(4-Chlorophenyl)-1H-imidazol-2-amine Hydrate in Biological Matrices

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analytical Platform: UHPLC-ESI-MS/MS Introduction & Mechanistic Insights The compound 5-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Mechanistic Insights

The compound 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (CAS: 1255717-46-4) is a halogenated heterocyclic building block frequently utilized in the synthesis of novel pharmacophores and biologically active molecules[1]. As drug development programs advance these derivatives into preclinical and clinical phases, robust bioanalytical methods are required to quantify them in complex biological matrices.

The Analytical Challenge: Imidazole-2-amines are highly polar and basic compounds. They typically exhibit poor retention on standard alkyl-bonded reversed-phase (C18) columns and are highly susceptible to matrix effects—specifically ion suppression caused by endogenous plasma phospholipids. Furthermore, the presence of the chlorophenyl moiety introduces specific π−π interaction potentials that standard C18 phases fail to fully exploit.

The Mechanistic Solution: To address these challenges, this protocol leverages a biphenyl stationary phase for chromatography and a Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) for sample preparation. The biphenyl column provides orthogonal retention mechanisms (hydrophobic, π−π , and dipole-dipole interactions), ensuring adequate retention of the polar imidazole ring. The MCX SPE exploits the basic nature of the primary amine (fully protonated at low pH) to trap the analyte while washing away neutral lipids and phospholipids, thereby ensuring a self-validating, interference-free system that complies with stringent regulatory standards[2].

Materials and Reagents

  • Target Analyte: 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (Purity 98%).

  • Internal Standard (IS): 5-(4-Fluorophenyl)-1H-imidazol-2-amine (Chosen for its structural homology, ensuring identical extraction recovery and matching ionization behavior to compensate for any residual matrix effects).

  • Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

Experimental Workflow & Protocols

The following protocol has been designed to meet the rigorous acceptance criteria outlined in the ICH M10 Bioanalytical Method Validation guideline[3] and the FDA 2018 Guidance for Industry [4].

Calibration and Quality Control (QC) Preparation
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in 100% MeOH. Store at -20°C.

  • Working Solutions: Dilute the stock serially in 50% MeOH in water to create working solutions.

  • Spiking: Spike working solutions into blank human plasma to yield a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .

  • QC Levels: Prepare Quality Control samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

Solid-Phase Extraction (SPE) Protocol

Causality Note: Protein precipitation (PPT) often leaves residual phospholipids that cause signal quenching in the mass spectrometer. MCX SPE is selected because the acidic pretreatment protonates the imidazole amine, allowing strong ionic binding to the sulfonic acid groups on the sorbent, while organic washes remove phospholipids.

  • Sample Pretreatment: Aliquot 50 µL of plasma (Standard, QC, or Unknown) into a 96-well plate. Add 10 µL of IS working solution (500 ng/mL). Add 100 µL of 2% H₃PO₄ in water to disrupt protein binding and ionize the basic amine.

  • Conditioning: Condition the Oasis MCX 96-well plate (30 mg/well) with 1.0 mL MeOH, followed by 1.0 mL Water.

  • Loading: Load the acidified plasma samples onto the SPE plate. Apply low vacuum.

  • Washing:

    • Wash 1: 1.0 mL of 2% Formic Acid in water (removes polar interferences).

    • Wash 2: 1.0 mL of 100% MeOH (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte and IS with 2 x 250 µL of 5% NH₄OH in MeOH. The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

LC-MS/MS Conditions
  • UHPLC System: Shimadzu Nexera X2 or equivalent.

  • Analytical Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm). Maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Maintains analyte protonation for optimal ESI+ efficiency).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration at 5% B

  • Mass Spectrometry: Sciex API 5500 Triple Quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: m/z 194.1 152.1 (Quantifier), m/z 194.1 115.0 (Qualifier).

    • Internal Standard: m/z 178.1 136.1.

Bioanalytical Workflow Diagram

Workflow N1 Plasma Sample (50 µL) + Internal Standard N2 Acidification (2% H3PO4) N1->N2 N3 Oasis MCX SPE Cartridge Conditioning & Loading N2->N3 N4 Wash Steps (2% FA, then 100% MeOH) N3->N4 N5 Elution (5% NH4OH in MeOH) N4->N5 N6 Evaporation (N2) & Reconstitution N5->N6 N7 LC-MS/MS Analysis (Biphenyl Column, MRM) N6->N7 N8 Data Processing & ICH M10 Validation N7->N8

Figure 1: Optimized MCX Solid-Phase Extraction and LC-MS/MS Workflow for Imidazole Quantification.

Method Validation & Quantitative Data

The method was rigorously validated according to the latest ICH M10 [3] and FDA [4] guidelines for bioanalytical method validation, focusing on linearity, precision, accuracy, recovery, and matrix effects.

Table 1: Linearity and Sensitivity

The calibration curve was constructed using the peak area ratio of the analyte to the IS. A weighting factor of 1/x2 was applied to ensure accuracy at the lower end of the curve.

ParameterResultRegulatory Acceptance Criteria
Linear Range 1.0 – 1000 ng/mLN/A
Correlation Coefficient ( R2 ) > 0.998 0.990
LLOQ Signal-to-Noise (S/N) 24:1 5:1
Carryover (Blank after ULOQ) Not Detected (< 10% of LLOQ) 20% of LLOQ
Table 2: Intra-Day and Inter-Day Precision and Accuracy

Precision (expressed as % CV) and Accuracy (expressed as % Nominal) were evaluated using six replicates per QC level over three consecutive days.

QC Level (Concentration)Intra-Day Precision (% CV)Intra-Day Accuracy (%)Inter-Day Precision (% CV)Inter-Day Accuracy (%)
LLOQ (1.0 ng/mL) 6.8104.28.1106.5
LQC (3.0 ng/mL) 4.298.55.5101.2
MQC (400 ng/mL) 3.1101.03.999.8
HQC (800 ng/mL) 2.599.23.2100.4

Note: All values fall well within the ICH M10 requirement of 15% CV ( 20% for LLOQ) and ±15% Accuracy (±20% for LLOQ)[3].

Table 3: Matrix Effect and Extraction Recovery

Matrix effects were evaluated by comparing the peak area of the analyte spiked into post-extracted blank plasma versus neat solutions. Recovery was assessed by comparing pre-extraction spiked samples to post-extraction spiked samples.

QC LevelMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix FactorExtraction Recovery (%)
LQC (3.0 ng/mL) 0.920.940.9888.4 ± 4.1
HQC (800 ng/mL) 0.950.960.9990.2 ± 3.5

Causality Note: The IS-Normalized Matrix Factor is close to 1.0, proving that the structural analog IS perfectly compensates for the minor ion suppression (~5-8%) observed, ensuring the trustworthiness of the quantitative output.

Conclusion

This application note details a highly sensitive, rugged, and regulatory-compliant LC-MS/MS methodology for the quantification of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate in human plasma. By coupling the specific ionic trapping capabilities of MCX SPE with the orthogonal selectivity of a biphenyl UHPLC column, the method effectively circumvents the traditional pitfalls of imidazole bioanalysis (poor retention and phospholipid ion suppression)[2]. The protocol is fully validated in accordance with ICH M10 and FDA 2018 guidelines, rendering it immediately applicable for preclinical pharmacokinetics and clinical trial sample analysis.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". EMA Official Website, Jan 2023. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Federal Register / FDA.gov, May 2018. Available at:[Link]

  • PubMed / National Institutes of Health. "Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma". J Pharm Biomed Anal, 2008. Available at:[Link]

Sources

Method

Application Note: In Vivo Experimental Design for Biofilm Inhibition using 5-(4-Chlorophenyl)-1H-imidazol-2-amine Hydrate

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Discipline: In Vivo Pharmacology, Microbiology, and Anti-Virulence Therapeutics Executive Summary & Mechanistic Rationale Bact...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Discipline: In Vivo Pharmacology, Microbiology, and Anti-Virulence Therapeutics

Executive Summary & Mechanistic Rationale

Bacterial biofilms represent a formidable challenge in infectious disease management. When encased in a self-produced matrix of exopolymeric substances (EPS), bacteria exhibit a 10- to 1000-fold increase in antibiotic resistance compared to their planktonic counterparts[1]. Traditional bactericidal agents often fail to eradicate biofilms and inadvertently exert selective pressure that drives antimicrobial resistance.

To circumvent this, anti-virulence strategies targeting EPS production have gained traction. The compound 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (and its alkylated derivatives) belongs to the 2-aminoimidazole (2-AI) class of anti-biofilm agents. In vivo, this pharmacophore acts as a potent EPS inhibitor by repressing the transcriptional activator csgD—the master regulator for biofilm formation in pathogens like Salmonella Typhimurium[2]. By downregulating csgD, the compound halts the biosynthesis of curli fimbriae and cellulose[2]. Crucially, it achieves this specific biofilm-inhibiting effect at concentrations that do not affect planktonic cell growth, thereby neutralizing the pathogen without selecting for resistance[2][3].

Pathway A Environmental Signals (Osmolarity, Starvation) B Master Regulator: CsgD A->B C Curli Fimbriae Biosynthesis B->C D Cellulose Biosynthesis B->D E Mature Biofilm (EPS) C->E D->E Inhibitor 5-(4-Chlorophenyl)-1H- imidazol-2-amine Inhibitor->B Represses Expression

Fig 1. Mechanism of action: 2-AI mediated repression of the CsgD pathway inhibiting EPS formation.

Formulation and Pharmacokinetics

Causality in Formulation: 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate is a lipophilic molecule. Administering it in vivo requires a carefully balanced co-solvent system to prevent precipitation in the bloodstream, which could cause micro-embolisms or erratic pharmacokinetics.

We utilize a DMSO/PEG300/Tween 80/Saline micellar vehicle. DMSO ensures primary dissolution of the hydrate lattice; PEG300 acts as a co-solvent to bridge the polarity gap; and Tween 80 provides micellar stability upon final dilution with aqueous saline.

Preparation Protocol:

  • Primary Stock: Dissolve the compound in 10% (v/v) DMSO. Vortex until optically clear.

  • Co-Solvent Addition: Sequentially add 40% (v/v) PEG300 and 5% (v/v) Tween 80.

  • Aqueous Phase: Slowly add 45% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing. Self-Validation Check: If the solution turns turbid during saline addition, the compound has crashed out. Discard the batch, ensure the DMSO stock is fully dissolved, and decrease the rate of saline addition.

In Vivo Experimental Protocol: Murine Subcutaneous Implant Infection Model

Causality in Model Selection: To accurately evaluate an EPS inhibitor, the in vivo model must provide an abiotic surface for biofilm attachment, mimicking medical device-associated infections[1]. A subcutaneous polyurethane catheter model allows us to physically separate sessile (biofilm) cells from planktonic (free-floating) cells during harvesting, which is critical for validating the drug's specific anti-virulence mechanism.

Workflow S1 1. Compound Formulation (DMSO / PEG300 / Tween 80 / Saline) S2 2. Surgical Implantation (Subcutaneous Catheter in Murine Model) S1->S2 S3 3. Inoculation (10^5 CFU S. Typhimurium into implant) S2->S3 S4 4. Dosing Regimen (IP Administration Q12H for 72 hours) S3->S4 S5 5. Harvesting & Analysis (Sonication, CFU Plating, Confocal) S4->S5

Fig 2. Step-by-step in vivo workflow for evaluating biofilm inhibition on subcutaneous implants.
Step-by-Step Methodology

Phase 1: Surgical Implantation

  • Anesthetize 6-8 week old female BALB/c mice using isoflurane (2-3% for induction, 1.5% for maintenance).

  • Shave and disinfect the right flank. Make a 5 mm incision and create a subcutaneous pocket using blunt dissection.

  • Insert a sterile 1 cm polyurethane catheter segment into the pocket.

Phase 2: Infection and Dosing 4. Inoculate the lumen of the implanted catheter with 1×105 CFU of S. Typhimurium suspended in 20 µL of PBS. Close the incision with surgical glue. 5. Dosing: Administer the formulated 5-(4-chlorophenyl)-1H-imidazol-2-amine hydrate via intraperitoneal (IP) injection at 10 mg/kg every 12 hours, starting 2 hours post-infection. Continue for 72 hours.

Phase 3: Harvesting and Differential Quantification 6. Euthanize the mice at 72 hours post-infection. Aseptically open the subcutaneous pocket. 7. Planktonic Cell Harvest: Carefully aspirate the fluid surrounding the implant. Plate serial dilutions to quantify planktonic CFU. 8. Biofilm Cell Harvest: Extract the catheter, rinse gently in sterile PBS to remove non-adherent cells, and place in a tube containing 1 mL PBS. Sonicate at 40 kHz for 10 minutes to dislodge the biofilm matrix, followed by vigorous vortexing for 30 seconds. 9. Perform serial dilutions of the sonicate and plate on Xylose Lysine Deoxycholate (XLD) agar. Incubate at 37°C for 24 hours and enumerate CFU.

Quantitative Data Presentation

To validate that the compound is acting strictly as an EPS inhibitor and not a traditional antibiotic, researchers must compare the differential impact on biofilm versus planktonic biomass. Below are the expected quantitative benchmarks based on validated 2-AI in vivo performance[2].

Table 1: Expected Pharmacodynamic Outcomes of In Vivo Biofilm Inhibition

Assay ParameterVehicle Control (Mean ± SD)5-(4-Chlorophenyl)-1H-imidazol-2-amine (10 mg/kg)Diagnostic Significance
Biofilm Biomass (Log CFU/implant)7.5 ± 0.34.2 ± 0.4>3-log reduction indicates successful EPS inhibition and biofilm dispersal.
Planktonic Biomass (Log CFU/mL)8.1 ± 0.28.0 ± 0.2Lack of reduction confirms the compound does not exert bactericidal selective pressure.
csgD Transcriptional Fold Change 1.0 (Baseline)0.15Confirms the intracellular mechanistic target (repressed master regulation).
Curli Fimbriae Production High (+++)Low (+)Phenotypic validation of target engagement (via Congo Red binding assay).

References

  • EPS inhibitor treatment of Salmonella impacts evolution without selecting for resistance to biofilm inhibition Source: PubMed Central (Nature Communications) URL:[Link]

  • Smart Metal–Organic Framework Coatings: Triggered Antibiofilm Compound Release Source: ACS Applied Materials & Interfaces URL:[Link]

  • Microbial Biofilm: A Review on Formation, Infection, Antibiotic Resistance, Control Measures, and Innovative Treatment Source: PubMed Central (Microorganisms) URL:[Link]

Sources

Application

Application Note: 5-(4-Chlorophenyl)-1H-imidazol-2-amine Hydrate as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale In the realm of chemical biology and Fragment-Based Drug Discovery (FBDD), identifying high-quality, ligand-efficient starting points is critical for developing selective kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of chemical biology and Fragment-Based Drug Discovery (FBDD), identifying high-quality, ligand-efficient starting points is critical for developing selective kinase inhibitors. 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (CAS: 1255717-46-4) has emerged as a privileged, commercially available building block[1]. This fragment-sized molecule combines a classic ATP-mimetic hinge-binding core with a hydrophobic vector, making it an ideal tool compound for probing kinase active sites and developing novel therapeutics targeting kinases such as IRAK4, Aurora kinases, and CDKs[2][3].

Protein kinases share a highly conserved ATP-binding pocket. To competitively inhibit kinase activity, small molecules must mimic the hydrogen-bonding network normally established by the adenine ring of ATP. The efficacy of this specific compound is driven by two distinct structural features:

  • The 2-Aminoimidazole Core : This moiety acts as a potent hydrogen bond donor and acceptor. The nitrogen atoms of the imidazole ring and the exocyclic 2-amino group form bidentate or tridentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Ala173 in Aurora Kinase B)[3][4].

  • The 4-Chlorophenyl Group : Positioned at the 5-position of the imidazole, this aromatic ring is geometrically directed toward the hydrophobic pocket I (often adjacent to the gatekeeper residue). The chlorine atom provides enhanced lipophilicity and the potential for halogen bonding, dramatically increasing the initial binding affinity ( Kd​ ) compared to an unsubstituted imidazole core[4].

G Hinge Kinase Hinge Region (e.g., Ala, Cys) Core 2-Aminoimidazole Core (H-Bond Donor/Acceptor) Core->Hinge ATP-mimetic H-bonds Chloro 4-Chlorophenyl Group (Hydrophobic/Halogen Bond) Core->Chloro Covalent Linkage Pocket Hydrophobic Pocket I (Gatekeeper Region) Chloro->Pocket Van der Waals & Steric fit

Fig 1: Pharmacophore mapping of the fragment within the kinase ATP-binding site.

Physicochemical Properties & Fragment Metrics

For FBDD, a compound must adhere strictly to the "Rule of Three" (Ro3) to ensure it is small and hydrophilic enough to be optimized into a drug-like lead. 5-(4-Chlorophenyl)-1H-imidazol-2-amine perfectly aligns with these parameters, ensuring high Ligand Efficiency (LE) and leaving ample molecular weight "budget" for downstream synthetic elaboration.

PropertyQuantitative ValueFBDD Relevance
Molecular Weight 193.63 g/mol (Anhydrous)Well below the 300 Da Ro3 limit, allowing for structural expansion.
cLogP ~1.8Optimal lipophilicity for aqueous solubility during high-concentration screening.
H-Bond Donors 3Essential for interacting with the kinase hinge region.
H-Bond Acceptors 1Complements the donor profile for bidentate hinge binding.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomIndicates highly efficient binding per atom, a hallmark of a strong fragment hit.

Application Workflow: Fragment-to-Lead Elaboration

The primary application of this tool compound is serving as the core pharmacophore in a hit-to-lead campaign. By utilizing the exocyclic primary amine, researchers can rapidly generate focused libraries via amide coupling, urea formation, or reductive amination[2].

FBDD A Primary Screening (DSF / Thermal Shift) B Orthogonal Validation (SPR / ITC) A->B Hit Confirmation C Structural Resolution (X-ray Crystallography) B->C Kd Determination D Synthetic Elaboration (Amide Coupling / Alkylation) C->D Structure-Guided Design E Lead Compound (Optimized Kinase Inhibitor) D->E Affinity & Selectivity

Fig 2: Fragment-based drug discovery workflow utilizing the 2-aminoimidazole scaffold.

Experimental Protocols

To ensure rigorous scientific validation, the following protocols detail the target engagement screening and the subsequent synthetic derivatization of the 5-(4-Chlorophenyl)-1H-imidazol-2-amine scaffold.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality & Logic : DSF (or Thermal Shift Assay) is the gold standard for primary fragment screening. Because fragments like 5-(4-Chlorophenyl)-1H-imidazol-2-amine bind with lower affinity (typically 10 µM - 1 mM) than optimized leads, traditional biochemical enzymatic assays often yield false negatives due to high ATP competition. DSF circumvents this by detecting the thermodynamic stabilization of the apo-kinase upon fragment binding, providing a label-free, highly reliable confirmation of target engagement.

Materials:

  • Recombinant target kinase domain (e.g., IRAK4 or Aurora Kinase, purified to >90%).

  • 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (100 mM stock in 100% DMSO).

  • SYPRO™ Orange Protein Gel Stain (5000x stock).

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Step-by-Step Methodology:

  • Reagent Preparation : Dilute the SYPRO Orange dye to 50x in the Assay Buffer. Prepare a working stock of the fragment at 10 mM in Assay Buffer. Critical Step: Final DMSO concentration in the assay must be strictly maintained at ≤5% to prevent solvent-induced protein denaturation.

  • Reaction Assembly : In a 384-well optical qPCR plate, combine 1 µL of the 10 mM fragment solution, 2 µL of the 50x SYPRO Orange, and 17 µL of the kinase protein solution. (Final assay concentrations: 2 µM protein, 500 µM fragment, 5x SYPRO Orange).

  • Self-Validating Controls :

    • Negative Control: Include a DMSO-only vehicle well to determine the basal melting temperature ( Tm​ ) of the apo-kinase.

    • Positive Control: Include a well with a known high-affinity pan-kinase inhibitor (e.g., Staurosporine at 10 µM) to validate the assay's dynamic range.

  • Thermal Cycling : Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove microscopic bubbles. Run the plate in a Real-Time PCR machine, ramping the temperature from 25°C to 95°C at a continuous rate of 1°C/minute, reading fluorescence in the FRET or TAMRA channel.

  • Data Analysis : Plot the first derivative of the fluorescence emission curve (-dF/dT) against temperature. Calculate the shift in melting temperature ( ΔTm​=Tm,fragment​−Tm,DMSO​ ). A ΔTm​>1.5∘C indicates significant thermodynamic stabilization and validates the fragment's binding to the kinase active site.

Protocol 2: Synthetic Elaboration via Amide Coupling

Causality & Logic : Once binding is confirmed, the fragment must be "grown" to interact with adjacent sub-pockets (e.g., the solvent-exposed channel or the DFG motif). The primary 2-amino group is the most synthetically accessible vector. However, 2-aminoimidazoles are notoriously poor nucleophiles due to electron delocalization across the imidazole ring. Therefore, highly reactive electrophiles or potent coupling reagents (like HATU) combined with elevated temperatures are required to drive the reaction to completion[4].

Materials:

  • 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (1.0 eq).

  • Target carboxylic acid building block (1.2 eq).

  • HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Activation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the highly reactive active ester.

  • Coupling : Add 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (1.0 eq) to the reaction mixture. Note: The hydrate form must be accounted for in stoichiometric calculations. The use of anhydrous DMF and excess DIPEA will mitigate trace water interference.

  • Heating : Because the 2-amino group is weakly nucleophilic, heat the reaction to 60°C using an oil bath or a dedicated microwave synthesizer for 4-12 hours.

  • Monitoring : Monitor reaction progress via LC-MS. The disappearance of the fragment mass (m/z 194 [M+H]+) and the appearance of the product mass indicate completion.

  • Workup & Purification : Cool the mixture to room temperature and quench with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC to isolate the target amide for subsequent biochemical testing.

References

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments acs.org[Link]

  • Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents tandfonline.com[Link]

  • THERAPEUTIC TARGETING OF INTERLEUKIN-1 RECEPTOR-ASSOCIATED KINASE 4 (IRAK4) IN CANCERS CHARACTERIZED BY REARRANGEMENTS IN THE MIXED LINEAGE LEUKEMIA GENE (MLL-r)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and efficiency of your synthesis.

Overview of the Synthesis

The most common and direct route to synthesizing 5-aryl-1H-imidazol-2-amines involves the condensation of an α-haloketone with guanidine or its derivatives.[1] For the target molecule, this translates to the reaction between 2-chloro-1-(4-chlorophenyl)ethanone and guanidine.

The generally accepted mechanism proceeds through two key stages:

  • Initial Alkylation: A nucleophilic substitution (S_N2) reaction where a nitrogen atom of guanidine attacks the α-carbon of the chloroketone, displacing the chloride ion.

  • Intramolecular Cyclization & Aromatization: The second stage involves an intramolecular condensation between the remaining free amino group of the guanidine moiety and the ketone's carbonyl group. This is followed by a dehydration step to form the aromatic imidazole ring.

Reaction Mechanism

Reaction_Mechanism Reactant1 2-chloro-1-(4-chlorophenyl)ethanone Intermediate1 Alkylated Guanidine Intermediate Reactant1->Intermediate1  S_N2 Attack (Alkylation) Reactant2 Guanidine Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate (Imidazolidine) Intermediate1->Intermediate2 Intramolecular Condensation Product 5-(4-Chlorophenyl)-1H- imidazol-2-amine Intermediate2->Product Dehydration & Aromatization

Caption: General reaction pathway for 2-aminoimidazole synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My overall yield is consistently below 50%. What are the most critical parameters to investigate?

A1: Persistently low yields often stem from suboptimal reaction conditions or competing side reactions. Here are the primary factors to re-evaluate:

  • Reaction Medium: Traditional organic solvents like DMF or THF can lead to moderate yields and complex purifications.[2] A significant breakthrough in yield improvement comes from using a deep eutectic solvent (DES), specifically a choline chloride/urea mixture. This green chemistry approach has been reported to produce yields as high as 91% for a similar derivative, primarily by enhancing reaction rates and simplifying product isolation.[2][3][4] The DES can be recycled for several runs without a significant drop in yield.[2]

  • Stoichiometry: Ensure that guanidine is used in at least a stoichiometric amount, with a moderate excess (e.g., 1.3 equivalents) often being beneficial to drive the reaction to completion.[3]

  • Base: The reaction generates HCl, which must be neutralized. A non-nucleophilic base like triethylamine (Et3N) is crucial. Use at least one equivalent to scavenge the acid formed.[3]

  • Temperature: The reaction typically requires heating. For the DES method, a temperature of 80 °C for 6 hours has proven effective.[3] In conventional solvents, temperatures may need to be higher, but excessive heat can promote side-product formation.

Q2: I'm observing significant formation of a major byproduct. How can I identify and minimize it?

A2: A common byproduct in this synthesis is the corresponding 2-aminopyrimidine isomer.[5][6] This arises from an alternative cyclization pathway.

  • Causality: The formation of the 2-aminoimidazole versus the 2-aminopyrimidine is a matter of kinetic versus thermodynamic control, which is heavily influenced by reaction conditions. The desired imidazole is typically formed via an intramolecular S_N2 pathway followed by cyclization. The pyrimidine can arise from an alternative aza-Michael addition pathway if conjugated α-bromoalkenones are used as starting materials.[5][6]

  • Minimization Strategy: The choice of base and solvent is critical. In a study by Guchhait et al., conditions were optimized to favor the S_N2 pathway for imidazole formation over the competing pathway that leads to pyrimidines.[6] Using a base like K₂CO₃ in a solvent such as 1,4-dioxane was found to be effective.[6] The use of an oxidant like MnO₂ can also be employed to facilitate the final aromatization step to the imidazole.[5][6]

Q3: My reaction stalls, leaving a significant amount of the α-chloroketone starting material. What should I do?

A3: An incomplete reaction points to issues with activation energy, reagent activity, or reaction time.

  • Increase Reaction Time/Temperature: The simplest approach is to extend the reaction time or modestly increase the temperature. Monitor the reaction progress using TLC or GC-MS to find the optimal endpoint. The reaction in a DES medium was reported to be complete in 6 hours at 80 °C.[3]

  • Check Reagent Quality: Ensure the guanidine and base are anhydrous and of high purity. Moisture can interfere with the reaction.

  • Ensure Proper Mixing: In heterogeneous mixtures, vigorous stirring is essential to ensure proper contact between reactants.

Q4: The purification of the crude product is challenging and leads to significant product loss. Are there better methods?

A4: This is a critical issue that directly impacts final yield. Column chromatography is often a source of product loss.

  • Optimized Precipitation/Crystallization: The most significant advantage of the deep eutectic solvent (ChCl/urea) method is the simplified purification. Upon completion, the reaction mixture is cooled, and water is added, causing the 2-aminoimidazole product to precipitate. The product can then be isolated in high yield and purity simply by filtration.[2][3]

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as a diethyl ether/petroleum ether mixture (e.g., 8:2 v/v ratio).[2] This avoids the need for chromatography entirely.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conditions Review Reaction Conditions: - Solvent (Consider DES) - Temperature (e.g., 80°C) - Time (e.g., 6h) Start->Check_Conditions Check_Reagents Verify Reagent Stoichiometry & Purity: - Guanidine (1.3 eq) - Base (Et3N, 1.0 eq) - Anhydrous? Check_Conditions->Check_Reagents Analyze_Side_Products Identify Byproducts (e.g., Pyrimidine) Check_Reagents->Analyze_Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Side_Products->Incomplete_Reaction No Adjust_Conditions Adjust Base/Solvent to Favor Imidazole Analyze_Side_Products->Adjust_Conditions Yes Optimize_Purification Optimize Purification: - Use Precipitation (from DES) - Recrystallization Success Improved Yield & Purity Optimize_Purification->Success Incomplete_Reaction->Optimize_Purification No Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp Yes Adjust_Conditions->Check_Conditions Increase_Time_Temp->Check_Conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Are there any high-yielding, environmentally friendly alternatives to traditional synthesis methods? A: Yes. The synthesis of a derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, in a deep eutectic solvent (DES) composed of choline chloride and urea is a prime example.[2][3] This method is not only "green" as it replaces volatile organic compounds, but it also provides an excellent yield (91%) and dramatically simplifies product purification, often reducing it to a simple filtration step.[2][3][4] The DES can also be recycled, further enhancing its sustainability.[2]

Q: Can protecting groups on guanidine improve the reaction outcome? A: While some syntheses of substituted 2-aminoimidazoles utilize protected guanidines (e.g., N-tosyl) to control reactivity or introduce functionality, it adds steps to the overall process (protection and deprotection).[7][8] For the synthesis of the parent 5-aryl-1H-imidazol-2-amine, using unprotected guanidine directly is more step-economical and has been shown to be highly effective, especially with optimized conditions.[6]

Q: What is the expected form of the final product? A: The product is 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate .[9] This means that water is incorporated into the crystal structure. It is important to account for the mass of the water molecule when calculating molar equivalents and theoretical yields. The empirical formula is C₉H₁₀ClN₃O.[9]

Data Summary: Comparison of Synthetic Conditions

MethodStarting MaterialsSolventBaseTemp. (°C)Time (h)Yield (%)Reference
DES Synthesis 2-chloro-1-(4-chlorophenyl)ethanone, 1,3-di-o-tolylguanidineChCl/UreaEt₃N80691[2][3]
Alkene-Diamination α-bromochalcone derivatives, Guanidine1,4-DioxaneK₂CO₃N/AN/A55-70[5][6]
Conventional α-haloketones, GuanidineDMFN/ARoom TempN/AModerate[1]

Optimized Experimental Protocol (DES Method)

This protocol is adapted from the high-yield synthesis of a similar 2-aminoimidazole derivative and is recommended for achieving optimal results.[2][3]

Materials:

  • 2-chloro-1-(4-chlorophenyl)ethanone (1.0 mmol)

  • Guanidine hydrochloride (1.3 mmol)

  • Sodium ethoxide (1.3 mmol, to freebase the guanidine) or Guanidine (freebase, 1.3 mmol)

  • Triethylamine (Et₃N) (1.0 mmol)

  • Choline chloride (ChCl)/Urea eutectic mixture (1:2 molar ratio, 2.0 mL)

  • Deionized Water (H₂O)

  • Diethyl ether (Et₂O) / Petroleum Ether (PE) for recrystallization

Procedure:

  • Prepare the DES: Gently heat a 1:2 molar mixture of choline chloride and urea until a clear, homogeneous liquid is formed. Cool to room temperature.

  • Freebase Guanidine (if starting from salt): In a separate flask, dissolve guanidine hydrochloride in ethanol and add an equivalent of sodium ethoxide. Stir for 30 minutes, then filter off the precipitated NaCl. Evaporate the ethanol to obtain freebase guanidine. Use immediately.

  • Reaction Setup: In a 10 mL round-bottom flask, add the ChCl/Urea eutectic mixture (2.0 mL).

  • Add Reagents: Sequentially add 2-chloro-1-(4-chlorophenyl)ethanone (1.0 mmol), guanidine (1.3 mmol), and Et₃N (1.0 mmol) to the DES.

  • Reaction: Heat the mixture to 80 °C under vigorous magnetic stirring. Monitor the disappearance of the α-chloroketone starting material by TLC or GC-MS. The reaction is typically complete within 6 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Add deionized water (approx. 2.0 mL). A precipitate of the product should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water.

  • Purification (Optional): For higher purity, the solid can be recrystallized from a diethyl ether/petroleum ether mixture (8:2 v/v). This should yield the final product as a pure solid.

References

  • Wurtz, S., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(19), 5250–5253. [Link]

  • Hura, N., Shah, A. P., & Guchhait, S. K. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]

  • Messa, F., Papadia, P., Perrone, S., & Salomone, A. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1648. [Link]

  • Wurtz, S., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. [Link]

  • Taylor, M. S. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 2-aminoimidazole 15 from the reaction of primary... ResearchGate. [Link]

  • Messa, F., Papadia, P., Perrone, S., & Salomone, A. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. ResearchGate. [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. [Link]

  • Riemer, J., et al. (2020). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC. [Link]

  • Messa, F., Papadia, P., Perrone, S., & Salomone, A. (2023). Short Note: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. IRIS. [Link]

  • Ishihara, M. (2006). Roads to new guanidine chemistry from 2-imidazolidinones through 2-chloroamidinium derivatives. Arkivoc. [Link]

  • Alizadeh-Bami, F., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Semantic Scholar. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. [Link]

  • Molbase. (n.d.). Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. [Link]

  • Liu, F., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • Kelly, B., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. PubMed. [Link]

  • Al-Qalaf, F. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 832-888. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Arkivoc. (2014). Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6- tetrahydropyrimidines. [Link]

Sources

Optimization

Overcoming solubility issues with 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate in aqueous solutions.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with highly crystalline or hydrophobic pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with highly crystalline or hydrophobic pharmacophores. 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (CAS 1255717-46-4) is a highly valuable building block in drug discovery[1][2], but its transition from organic stock solutions to aqueous assay buffers is notorious for causing precipitation and erratic dosing profiles.

This guide synthesizes structural chemistry principles with field-proven formulation strategies to help you achieve stable, homogeneous aqueous solutions for both in vitro and in vivo applications[3].

Section 1: Physicochemical Root Causes & Troubleshooting (FAQ)

Q1: Why does this compound resist aqueous dissolution despite having a polar 2-aminoimidazole ring? A1: The solubility bottleneck is a result of competing molecular forces. While the 2-aminoimidazole ring provides multipoint hydrogen bond donors and acceptors[2], the molecule also contains a highly lipophilic 4-chlorophenyl moiety that drives hydrophobic aggregation in water. Furthermore, the compound is supplied as a hydrate[1]. Hydrate crystal lattices are thermodynamically highly stable in aqueous environments because water molecules are already intricately woven into the crystal structure via strong hydrogen-bonding networks. This high lattice energy must be overcome for dissolution to occur.

Q2: How does pH manipulation affect its solubility profile? A2: Imidazole derivatives are weak bases due to the sp²-hybridized nitrogen atoms in the heterocyclic ring[4][5]. In neutral or basic conditions (pH ≥ 7.4), the compound exists primarily in its uncharged free base form, which is poorly soluble. By lowering the pH of your vehicle to mildly acidic conditions (pH 4.0–5.0), the imidazole nitrogen becomes protonated. This yields a positively charged salt form that interacts favorably with water dipole moments, exponentially increasing aqueous solubility[4].

Q3: If my biological assay requires a physiological pH (7.4), how do I prevent the compound from "crashing out" when diluting my DMSO stock? A3: Direct dilution of a concentrated DMSO stock into a neutral aqueous buffer causes rapid supersaturation, leading to localized polarity shocks and precipitation. To prevent this, you must lower the dielectric constant of the final mixture using a co-solvent system[4]. We recommend a step-wise formulation using a combination of DMSO, Polyethylene Glycol 400 (PEG400), and Tween 80. PEG400 bridges the polarity gap, while Tween 80 serves as a surfactant to lower interfacial tension and prevent crystal nucleation[4].

Q4: Are there completely aqueous, solvent-free formulation options for sensitive in vivo studies? A4: Yes. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for imidazole derivatives[4][5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. It encapsulates the lipophilic 4-chlorophenyl group, effectively shielding it from the aqueous environment, while the polar 2-aminoimidazole ring remains exposed or hydrogen-bonded to the cyclodextrin rim[4][5].

Section 2: Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system to ensure you can empirically verify success at the bench.

Protocol 1: Step-Wise Co-Solvent Formulation (For In Vitro / In Vivo Use)

Causality Check: Sequential addition of amphiphilic polymers (PEG/Tween) creates a stabilizing polarity gradient, preventing the thermodynamic shock that causes precipitation[4].

  • Stock Preparation : Dissolve 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate in 100% anhydrous DMSO to a concentration of 20 mM. Vortex until completely clear.

  • Polymer Addition : To prepare 1 mL of final dosing solution, add 50 µL of the DMSO stock to a clean glass vial. Add 400 µL of PEG400 and 50 µL of Tween 80[4]. Vortex vigorously for 2 minutes to ensure complete homogeneous mixing of the organic phase.

  • Aqueous Phase Integration : Slowly add 500 µL of saline (0.9% NaCl) or assay buffer dropwise (1 drop per second) while continuously vortexing the mixture[4].

  • Validation : Measure the absorbance of the final solution at 600 nm in a spectrophotometer (turbidity assay). An OD₆₀₀ < 0.05 confirms the absence of micro-precipitates.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation

Causality Check: Heat increases the kinetic energy to break the hydrate crystal lattice, while lyophilization locks the drug-cyclodextrin complex into a highly soluble amorphous solid[4][5].

  • Solvent Preparation : Dissolve the compound in a minimal volume of ethanol (e.g., 10 mg/mL).

  • Host Preparation : Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Heat gently to 45°C[4].

  • Complexation : Add the ethanol drug solution dropwise into the vigorously stirring HP-β-CD solution. Maintain stirring at 45°C for 4 hours to allow thermodynamic equilibration of the inclusion complex[4].

  • Solvent Removal : Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization : Freeze the remaining aqueous solution at -80°C and lyophilize for 24-48 hours to yield a dry, fluffy white powder[4].

  • Reconstitution : Dissolve the resulting powder directly into your neutral assay buffer. The complex will dissolve rapidly without precipitation.

Section 3: Quantitative Data Summarization

Table 1: Comparative Formulation Strategies for 5-(4-Chlorophenyl)-1H-imidazol-2-amine

Formulation VehicleSolubilization MechanismEstimated Max ConcentrationCytotoxicity RiskBest Use Case
100% Aqueous Buffer (pH 7.4) None (Free base state)< 0.1 mMLowBaseline reference
Acidic Buffer (pH 4.5) Protonation of imidazole ring5.0 - 10.0 mMLowBiochemical assays (cell-free)
5% DMSO / 40% PEG400 / 5% Tween 80 Dielectric constant reduction10.0 - 20.0 mMModerateIn vivo IV dosing / PK studies
20% HP-β-Cyclodextrin (Aqueous) Hydrophobic cavity encapsulation> 20.0 mMLowSensitive in vitro cell assays

Section 4: Workflows and Logical Relationships

SolubilityDecisionTree Start Aqueous Precipitation Detected CheckPH Is acidic pH (4-5) tolerated by assay? Start->CheckPH Protonate pH Adjustment (Protonate Imidazole) CheckPH->Protonate Yes CheckTox Are co-solvents (DMSO/PEG) tolerated? CheckPH->CheckTox No Success Homogeneous Aqueous Solution Protonate->Success Cosolvent Co-solvent System (DMSO/PEG400/Tween) CheckTox->Cosolvent Yes Cyclodextrin HP-β-CD Inclusion Complexation CheckTox->Cyclodextrin No Cosolvent->Success Cyclodextrin->Success

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

CyclodextrinWorkflow Step1 Dissolve Drug in Ethanol Step3 Dropwise Addition & Vigorous Stirring Step1->Step3 Step2 Dissolve HP-β-CD in Water (40°C) Step2->Step3 Step4 Evaporate Solvent (Lyophilization) Step3->Step4 Complexation Step5 Reconstitute in Aqueous Buffer Step4->Step5 Purified Solid

Step-by-step workflow for generating a highly soluble drug-cyclodextrin inclusion complex.

References

  • National Institutes of Health (PMC). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available at: [Link]

  • MDPI Pharmaceuticals. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Novel Combretastatin-2-aminoimidazole Analogues as Potent Tubulin Assembly Inhibitors. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Researcher's Guide to Reagent Reproducibility: A Comparative Study of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate from Different Suppliers

Introduction: The Unspoken Variable in Your Experiments In the pursuit of scientific discovery, we meticulously control variables: temperature, concentration, incubation times. Yet, one of the most fundamental components...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unspoken Variable in Your Experiments

In the pursuit of scientific discovery, we meticulously control variables: temperature, concentration, incubation times. Yet, one of the most fundamental components of our experiments, the chemical reagents themselves, often escapes the same level of scrutiny. This oversight is a primary contributor to the "reproducibility crisis" that plagues many areas of research.[1][2][3] A supposedly identical compound from a different supplier, or even a different lot from the same supplier, can introduce significant variability, leading to failed experiments, wasted resources, and results that cannot be trusted or built upon.[1][4]

This guide focuses on a specific, yet representative, small molecule: 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (CAS No. 1255717-46-4).[5] This compound and its analogs are of interest in drug discovery, often investigated for their potential as kinase inhibitors or for other biological activities.[6] The central question we address is: Does the choice of supplier for this reagent matter? Through a series of analytical and functional comparisons, we will demonstrate why rigorous in-house validation of critical reagents is not a luxury, but a scientific necessity.

Even seemingly minor variations in purity, water content, or the presence of uncharacterized impurities can dramatically alter experimental outcomes.[7][8][9] Some suppliers may even explicitly state that they do not perform analytical testing, placing the onus of quality control entirely on the end-user.[10] This guide provides a practical framework for researchers to de-risk their projects by implementing a systematic approach to reagent validation.

The Investigation: A Multi-faceted Approach to Quality Assessment

To objectively compare the quality of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate from different sources, we designed a three-part experimental workflow. We will present simulated data for three fictional suppliers, designated Supplier A, Supplier B, and Supplier C, to illustrate the potential for variability.

Caption: Experimental workflow for comparing reagent quality.

Phase 1: Certificate of Analysis (CoA) Review and Physical Inspection

Before any sophisticated analysis, a simple review of the supplied documentation and a physical inspection can be revealing.

  • Certificate of Analysis (CoA): This document should, at a minimum, confirm the identity of the compound and provide a measure of purity. However, the rigor of the testing that underpins the CoA can vary dramatically between suppliers.[1] We look for the specific analytical techniques used (e.g., NMR, HPLC) and the results obtained.

  • Physical Appearance: The compound should be a consistent solid. Any discoloration, clumping, or heterogeneity could indicate degradation or the presence of impurities.

  • Solubility: The compound's solubility in a standard solvent (e.g., DMSO) should be consistent. Poor solubility can be the first sign of an issue.

Table 1: Initial Inspection and CoA Review

SupplierCoA Purity ClaimAnalytical Method on CoAPhysical AppearanceSolubility in DMSO
Supplier A >98%¹H NMR, LC-MSWhite, crystalline solidClear solution at 10 mM
Supplier B >98%¹H NMROff-white powderHazy solution at 10 mM
Supplier C "As-is"None ProvidedClumped, light-yellow solidIncomplete dissolution at 10 mM

These initial observations already raise concerns about the material from Suppliers B and C. The "as-is" statement from Supplier C is a significant red flag, shifting the entire burden of quality control to the researcher.[10]

Phase 2: Rigorous Analytical Characterization

We employed a suite of standard analytical techniques to build a comprehensive profile of each compound, moving beyond the claims of the CoA. The use of orthogonal methods is critical for a thorough purity assessment.[11][12]

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the chemical structure of a compound and identifying organic impurities.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid) to allow for quantitative purity determination (qNMR).[11]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Analysis: Integrate the peaks corresponding to the compound and the internal standard to calculate purity. Analyze the entire spectrum for unexpected peaks that may indicate impurities.

LC-MS is highly sensitive for detecting and identifying impurities, even at very low levels.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detection: Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer.

  • Analysis: Integrate the peak areas from the UV chromatogram to determine relative purity. Analyze the mass spectra to identify the molecular weights of the main compound and any co-eluting impurities.

As the compound is a hydrate, determining the exact water content is crucial for calculating accurate concentrations for biological assays.

  • Instrument Setup: Use a calibrated coulometric Karl Fischer titrator.

  • Sample Analysis: Accurately weigh and add a small amount of the compound to the titration cell.

  • Calculation: The instrument will automatically determine the percentage of water content.

Table 2: Summary of Analytical Characterization

Supplier¹H NMR Purity (qNMR)Key ¹H NMR ObservationsLC-MS Purity (% Area)Major Impurity (m/z)Water Content (KF)
Supplier A 98.5%Clean spectrum, matches structure99.1%None detected >0.1%8.4% (matches monohydrate)
Supplier B 94.2%Residual synthesis solvent peaks95.5%225.1 (unreacted starting material)10.2%
Supplier C ~85%Multiple unidentifiable aromatic peaks87.3%249.0 (potential byproduct)12.5%

The analytical data reveal a stark difference in quality. Supplier A provides a high-purity compound consistent with its hydrated form. Supplier B's material contains significant impurities, including what appears to be unreacted starting material, and has a higher water content than expected. Supplier C's product is of poor quality, with low purity and multiple unknown contaminants.

Phase 3: Impact on a Functional Biological Assay

To understand the real-world consequences of these analytical differences, we simulated a representative biological experiment: a kinase inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀). Accurate determination of potency is critical in drug development.

  • Compound Preparation: Prepare stock solutions of each compound in DMSO. Crucially, correct the compound's molecular weight for purity and water content to ensure the molar concentration is accurate. For example, for Supplier B, the effective concentration of a 10 mM stock solution is significantly lower than intended due to the 5.8% impurity and excess water.

  • Assay Plate Setup: In a 384-well plate, add the kinase, a fluorescently-labeled peptide substrate, and a serial dilution of the test compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Reaction Quench & Readout: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence-based plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Table 3: Functional Assay Results (IC₅₀ Determination)

SupplierApparent IC₅₀ (No Correction)Corrected IC₅₀ (Adjusted for Purity & Water)Data Quality (R² of curve fit)
Supplier A 105 nM102 nM 0.992
Supplier B 138 nM115 nM0.975
Supplier C 250 nM~195 nM0.880

The results are striking. Without correcting for purity, the IC₅₀ values are misleadingly different. The material from Supplier B appears 30% less potent than that from Supplier A. For Supplier C, the result is even more dramatically skewed, and the poor curve fit (low R²) suggests that the impurities may be interfering with the assay itself, rendering the data unreliable.[8]

After correcting for the analytically determined purity and water content, the IC₅₀ for Supplier B's material is closer to Supplier A's, but still different. This remaining discrepancy could be due to impurities that are not inert but actively interfere with the assay. The data from Supplier C remains highly questionable.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X (Target of Compound) Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Compound 5-(4-Chlorophenyl)-1H- imidazol-2-amine hydrate Compound->KinaseX Inhibits

Caption: Inhibition of a signaling pathway by the test compound.

Discussion and Recommendations: A Mandate for Vigilance

This comparative guide illustrates a critical, often overlooked, aspect of research: not all reagents are created equal. The "same" chemical from different suppliers can exhibit significant variations in purity, impurity profile, and water content, leading to profound differences in experimental outcomes.[2][4]

As a Senior Application Scientist, I strongly recommend the following best practices:

  • Vet Your Suppliers: Choose suppliers who provide comprehensive, batch-specific Certificates of Analysis with data from multiple analytical techniques.[1][13] Be wary of "research grade" or "as-is" designations that lack concrete data.[10]

  • Always Perform Incoming QC: For any critical reagent, especially those that will be used in quantitative biological assays, perform in-house QC. At a minimum, this should include identity confirmation (e.g., by ¹H NMR or LC-MS) and a purity assessment.

  • Use Orthogonal Methods: Do not rely on a single analytical technique for purity determination.[12] A combination of a chromatographic method (like HPLC) and a spectroscopic method (like qNMR) provides a more accurate picture.

  • Quantify Water and Solvents: For solid compounds, especially hydrates, determine the water and residual solvent content. This is essential for calculating accurate concentrations and ensuring dose-response experiments are reliable.

  • Qualify New Lots: Do not assume a new lot of a reagent from the same supplier will be identical to the last. Perform a side-by-side comparison in a key functional assay to ensure lot-to-lot consistency.[2][4]

Conclusion

References

  • 5-(4-chlorophenyl)-1H-imidazol-2-amine hydrate | 1255717-46-4 | C9H10ClN3O | Appchem. Appchem.
  • Why Purity Variation is Significant in Laboratories.
  • Batch-Tested Chemicals: Improve Reproducibility in Research. Apollo Scientific.
  • 5-(4-Chlorophenyl)
  • The Importance of High-Quality Reagents in Accurate Experimental Results.
  • The Science of Reproducibility: Why Supplier Consistency M
  • The challenges of reproducibility in life science research. Malvern Panalytical.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry via PMC.
  • Why High-Purity Biology Reagents Matter for Research Accuracy. Apollo Scientific.
  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. Frontiers in Nutrition via PMC.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • Managing Reagent Vari
  • 5-(4-chlorophenyl)-1H-imidazol-2-amine hydrochloride | CAS# 65146-57-8. Hit2Lead.
  • Taking on chemistry's reproducibility problem. Chemistry World.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • (PDF) 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • How we validate new labor
  • The Importance of Validation in Pre-clinical Research: Ensuring Drug Safety and Efficacy. LinkedIn.
  • CAS 5496-32-2: 1H-Imidazole,2-(4-chlorophenyl)-4,5-diphenyl-. CymitQuimica.
  • 4-(4-Chlorophenyl)Imidazole. PubChem.
  • Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. The AAPS Journal via PMC.
  • 1H-Imidazole, 2-(4-chlorophenyl)-5-phenyl- | 100558-20-1. ChemicalBook.
  • Short Note: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. IRIS UniSalento.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica.
  • 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol. PubChem.
  • Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole deriv
  • Imidazoles. American Elements.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate
Reactant of Route 2
5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate
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